molecular formula C28H30O10 B1234765 5beta,6beta-epoxyphysalin B

5beta,6beta-epoxyphysalin B

Katalognummer: B1234765
Molekulargewicht: 526.5 g/mol
InChI-Schlüssel: VSLWNSSUMFSGFF-JIVVZTKCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5beta,6beta-epoxyphysalin B: is a naturally occurring compound isolated from the plant Physalis angulata L., which belongs to the Solanaceae familyThis compound has garnered significant interest due to its diverse pharmacological activities, including antiplasmodial, cytotoxic, and immunosuppressive properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 5beta,6beta-epoxyphysalin B typically involves the extraction and isolation from the Physalis angulata L. plant. The process begins with the extraction of the plant material using solvents such as dichloromethane. The crude extract is then subjected to chromatographic techniques to isolate the desired compound. The final purification step often involves crystallization from solvents like acetone .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its natural occurrence and the complexity of its structure. advancements in biotechnological methods and synthetic biology may offer potential routes for large-scale production in the future.

Analyse Chemischer Reaktionen

Types of Reactions: 5beta,6beta-epoxyphysalin B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Wissenschaftliche Forschungsanwendungen

5beta,6beta-epoxyphysalin B has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5beta,6beta-epoxyphysalin B involves its interaction with various molecular targets and pathways. The compound exerts its effects by:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific structural features, such as the epoxy group at the 5beta,6beta positions. This structural uniqueness contributes to its distinct pharmacological activities, setting it apart from other physalins .

Eigenschaften

Molekularformel

C28H30O10

Molekulargewicht

526.5 g/mol

IUPAC-Name

(4R,6S,11R,15R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone

InChI

InChI=1S/C28H30O10/c1-22-10-17-24(3)28-18(22)19(30)27(38-28,34-11-14(22)20(31)35-17)13-9-16-26(36-16)7-4-5-15(29)23(26,2)12(13)6-8-25(28,33)21(32)37-24/h4-5,12-14,16-18,33H,6-11H2,1-3H3/t12?,13?,14-,16+,17+,18-,22+,23-,24?,25-,26+,27?,28?/m0/s1

InChI-Schlüssel

VSLWNSSUMFSGFF-JIVVZTKCSA-N

Isomerische SMILES

C[C@]12C[C@@H]3C4(C56[C@H]1C(=O)C(O5)(C7C[C@@H]8[C@]9(O8)CC=CC(=O)[C@@]9(C7CC[C@@]6(C(=O)O4)O)C)OC[C@H]2C(=O)O3)C

Kanonische SMILES

CC12CC3C4(C56C1C(=O)C(O5)(C7CC8C9(O8)CC=CC(=O)C9(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C

Synonyme

5,6-epxoyphysalin B
5beta,6beta-epoxyphysalin B
physalin F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.